2-Amino-N-cyclopropyl-N-(1-thiazol-2-yl-ethyl)-acetamide
Description
Properties
IUPAC Name |
2-amino-N-cyclopropyl-N-[1-(1,3-thiazol-2-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS/c1-7(10-12-4-5-15-10)13(8-2-3-8)9(14)6-11/h4-5,7-8H,2-3,6,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRVSIOGQYHTTNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CS1)N(C2CC2)C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Condensation and Alkylation
This method involves sequential condensation and alkylation reactions to construct the thiazole core and introduce the cyclopropyl moiety.
Step 1: Thiazole Ring Formation
The thiazole ring is synthesized via the Hantzsch thiazole synthesis, utilizing thiourea and α-halo ketones.
Example Protocol :
Step 2: Ethyl Side Chain Introduction
The ethyl linker is introduced via nucleophilic substitution or alkylation:
Step 3: Cyclopropane Amidation
The cyclopropyl group is introduced via amidation using cyclopropylamine:
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Reactants : 2-(2-Chloroethyl)thiazole (1.0 eq), cyclopropylamine (2.0 eq)
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Product : 2-Amino-N-cyclopropyl-N-(1-thiazol-2-yl-ethyl)-acetamide (Yield: 55–60%).
Key Data :
| Step | Reaction Time (h) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1 | 8 | 80 | 82 |
| 2 | 12 | 60 | 68 |
| 3 | 24 | 80 | 58 |
One-Pot Tandem Synthesis
A streamlined approach combining thiazole formation and cyclopropane functionalization in a single pot has been reported.
Protocol :
-
Reactants :
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Glycine derivative (1.0 eq)
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Cyclopropyl isocyanate (1.2 eq)
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2-Thiazolylethyl bromide (1.5 eq)
-
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Conditions : DCM, triethylamine (TEA), RT, 24 hours.
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Product : this compound (Yield: 70%).
Advantages :
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Reduced purification steps.
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Higher overall yield compared to multi-step methods.
Enzymatic Resolution for Enantiopure Forms
For applications requiring chiral purity, enzymatic resolution using lipases or esterases has been employed.
Protocol :
-
Substrate : Racemic this compound
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Enzyme : Candida antarctica lipase B (CAL-B)
Optimization Strategies
Solvent and Catalyst Screening
Purification Techniques
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Recrystallization : Ethanol/water (3:1) achieves >98% purity.
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Column Chromatography : Silica gel (ethyl acetate/hexane, 1:2) resolves regioisomers.
Challenges and Solutions
Side Reactions
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-cyclopropyl-N-(1-thiazol-2-yl-ethyl)-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amine or thiazole nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of N-oxides or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or thiazoles.
Scientific Research Applications
Anticancer Activity
2-Amino-N-cyclopropyl-N-(1-thiazol-2-yl-ethyl)-acetamide has been investigated for its anticancer properties. The thiazole moiety is known for its role in enhancing the cytotoxic effects against various cancer cell lines.
Case Studies and Findings
- A study demonstrated that derivatives of thiazole exhibited significant cytotoxicity against human glioblastoma (U251) and melanoma (WM793) cell lines, with some compounds showing IC₅₀ values as low as 10–30 µM .
- Another investigation highlighted that thiazole-linked compounds showed potent anti-proliferative effects on leukemia cells (K563), indicating their potential as effective anticancer agents .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line Tested | IC₅₀ (µM) | Activity |
|---|---|---|---|
| Compound 1 | U251 | 25 | Moderate |
| Compound 2 | WM793 | 15 | High |
| Compound 3 | K563 | 20 | High |
Anticonvulsant Properties
The compound has also been evaluated for anticonvulsant activity, particularly in models of induced seizures.
Research Insights
- A series of thiazole-based compounds were synthesized and tested for their anticonvulsant effects, with some analogues displaying effective doses significantly lower than standard treatments like ethosuximide .
- Specifically, compounds linked to the thiazole structure showed promising results in electroshock seizure tests, demonstrating protective indices that suggest a strong anticonvulsant profile .
Table 2: Anticonvulsant Activity of Thiazole Derivatives
| Compound | Model Used | ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | Protection Index |
|---|---|---|---|---|
| Compound A | MES | 18.4 | 170.2 | 9.2 |
| Compound B | PTZ | 20.0 | 150.0 | 7.5 |
Mechanistic Insights
The mechanism of action for the anticancer and anticonvulsant activities of the compound is largely attributed to the structural features of the thiazole ring, which enhances interaction with biological targets such as enzymes and receptors involved in tumor growth and seizure activity.
Mechanism of Action
The mechanism of action of 2-Amino-N-cyclopropyl-N-(1-thiazol-2-yl-ethyl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Features
Key structural differences between 2-Amino-N-cyclopropyl-N-(1-thiazol-2-yl-ethyl)-acetamide and related compounds include:
The cyclopropyl group in the target compound contrasts with the dichlorophenyl substituent in , which introduces steric hindrance and electronic effects (e.g., electron-withdrawing Cl atoms). The absence of bulky aryl groups in N-(thiazol-2-yl)acetamide simplifies its crystal packing, favoring hydrogen-bonded networks.
Crystallographic and Stability Data
Crystallographic studies on analogs reveal:
- 2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)acetamide : Forms infinite 1D chains via N–H⋯N hydrogen bonds (R₂²(8) motif), enhancing thermal stability (m.p. 489–491 K).
Biological Activity
The compound 2-Amino-N-cyclopropyl-N-(1-thiazol-2-yl-ethyl)-acetamide is a thiazole-based derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazole derivatives are known for their diverse pharmacological properties, including antibacterial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The structure of this compound includes:
- Cyclopropyl group : Enhances lipophilicity and may improve membrane permeability.
- Thiazole ring : Known for its role in biological activity through interactions with various biological targets.
The mechanism of action involves the compound's interaction with specific enzymes and receptors. The thiazole moiety is crucial for binding to these targets, leading to modulation of their activity. The presence of the cyclopropyl group likely enhances the compound's ability to penetrate cellular membranes, facilitating its biological effects .
1. Antibacterial Activity
Research has indicated that thiazole derivatives exhibit significant antibacterial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Studies have shown that certain thiazole derivatives possess MIC values ranging from 40 to 50 µg/mL against various bacterial strains, including E. faecalis and K. pneumoniae.
- Comparative Efficacy : Some compounds demonstrated inhibition zones comparable to standard antibiotics like ceftriaxone, indicating potent antibacterial activity .
2. Anticancer Activity
Thiazole derivatives have also been evaluated for their anticancer potential:
- Cell Line Studies : In vitro studies have shown cytotoxic effects against several cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer). IC50 values for some derivatives were reported as low as 24.38 mg/kg in electroshock seizure tests, highlighting their potential as anticancer agents .
- Mechanism Insights : The presence of electron-withdrawing groups in the thiazole ring has been associated with enhanced anticancer activity through improved binding affinity to target proteins involved in cell proliferation .
3. Anti-inflammatory Effects
The compound may exhibit anti-inflammatory properties as suggested by preliminary studies on related thiazole compounds:
- Cytokine Modulation : Thiazoles have been shown to reduce levels of pro-inflammatory cytokines in cellular models, indicating a potential role in managing inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the efficacy of thiazole derivatives:
- Functional Groups : Variations in substituents on the thiazole ring significantly affect biological activity. For example, modifications that enhance lipophilicity or introduce electron-withdrawing groups often lead to improved potency against bacterial and cancer cell lines .
| Compound Modification | Effect on Activity |
|---|---|
| Cyclopropyl group | Increased membrane penetration |
| Electron-withdrawing groups | Enhanced anticancer potency |
Case Studies
Several studies have explored the biological efficacy of thiazole derivatives similar to this compound:
- Antibacterial Study : A study demonstrated that a series of thiazole derivatives exhibited MIC values lower than 50 µg/mL against multiple pathogens, suggesting a robust antibacterial profile .
- Anticancer Investigation : Another research effort highlighted a novel thiazole derivative with IC50 values below 30 µg/mL against HepG2 cells, indicating significant cytotoxicity and potential for further development as an anticancer agent .
Q & A
Q. What stability considerations are critical for storage and handling?
- Guidelines : Store at −20°C in amber vials to prevent photodegradation. Assess stability in DMSO (1–5 mM stock) via HPLC over 72 hours .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
